
3-(Chloromethyl)cyclobutan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)cyclobutan-1-amine;hydrochloride: is a chemical compound with the molecular formula C5H11Cl2N and a molecular weight of 156.05 g/mol It is a hydrochloride salt form of 3-(chloromethyl)cyclobutan-1-amine, which is a cyclobutane derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)cyclobutan-1-amine;hydrochloride typically involves the chloromethylation of cyclobutan-1-amine. The reaction conditions often include the use of chloromethylating agents such as formaldehyde and hydrochloric acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the hydrochloride salt form of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Chloromethyl)cyclobutan-1-amine;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The amine group can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Addition Reactions: The cyclobutane ring can undergo addition reactions with various reagents, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary amine derivative, while oxidation of the amine group can produce a nitroso or nitro compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-(Chloromethyl)cyclobutan-1-amine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound can be used to study the effects of cyclobutane derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities that could be useful in the treatment of various diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for the synthesis of polymers, resins, and other industrial products .
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)cyclobutan-1-amine;hydrochloride involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
3-(Bromomethyl)cyclobutan-1-amine;hydrochloride: Similar structure but with a bromine atom instead of chlorine.
3-(Iodomethyl)cyclobutan-1-amine;hydrochloride: Similar structure but with an iodine atom instead of chlorine.
Cyclobutan-1-amine;hydrochloride: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
Uniqueness: 3-(Chloromethyl)cyclobutan-1-amine;hydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
IUPAC Name |
3-(chloromethyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN.ClH/c6-3-4-1-5(7)2-4;/h4-5H,1-3,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNOZJYUTITFDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2E)-3-(5-methylfuran-2-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2984782.png)

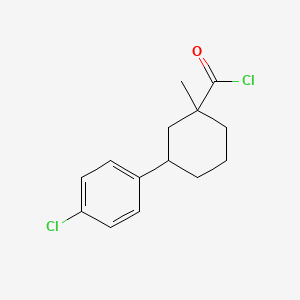
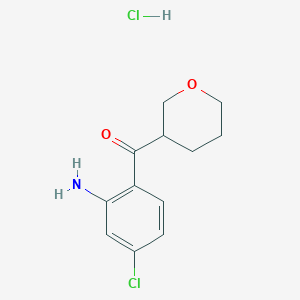
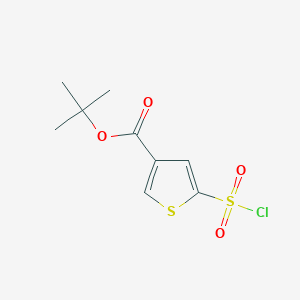

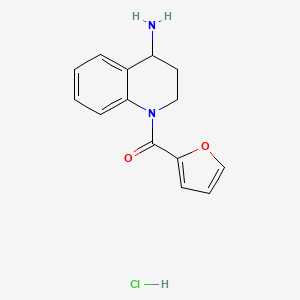
![5-p-Tolyloxymethyl-3H-[1,3,4]oxadiazole-2-thione](/img/structure/B2984795.png)
![N-{[5-(benzylsulfanyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2984796.png)
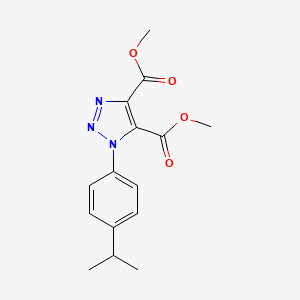
![3-(4-chlorophenyl)-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylonitrile](/img/structure/B2984798.png)
![5-[(3,4-dichlorobenzyl)sulfanyl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B2984801.png)


